molecular formula C25H23N3O2 B11117086 N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide

N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide

Cat. No.: B11117086
M. Wt: 397.5 g/mol
InChI Key: LKGLKTDFECSSIH-VFPQBDHRSA-N
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Description

N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazino group linked to a diphenylacetamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with cinnamaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in anhydrous toluene as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-2-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}ethyl)-2,2-diphenylacetamide is unique due to its specific hydrazino and diphenylacetamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H23N3O2/c29-23(28-27-18-10-13-20-11-4-1-5-12-20)19-26-25(30)24(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18,24H,19H2,(H,26,30)(H,28,29)/b13-10+,27-18+

InChI Key

LKGLKTDFECSSIH-VFPQBDHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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